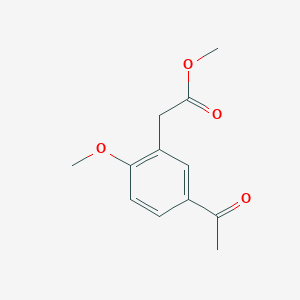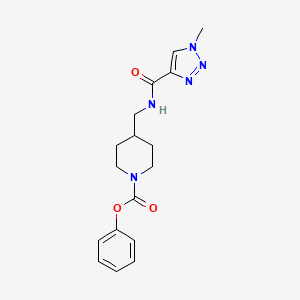
1-cyclohexyl-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Structural Consequences of 1,4-Cyclohexanedicarboxylate Cis/Trans Isomerism in Uranyl Ion Complexes
The study explores the use of trans-1,4-cyclohexanedicarboxylic acid and its isomeric forms in the synthesis of uranyl ion complexes. The research demonstrates that the isomeric forms of 1,4-cyclohexanedicarboxylate can lead to a variety of complex architectures, ranging from one-dimensional to three-dimensional frameworks, depending on the experimental conditions and the presence of additional metal cations or bipyridine. The paper also discusses the solid-state uranyl emission properties of the complexes, noting a trend where complexes with O6 equatorial environments exhibit blue-shifted maxima compared to those with O5 environments .
Synthesis and Identification of Products Derived from the Metabolism of Carcinostatic Urea by Rat Liver Microsomes
This research identifies the metabolites produced by the liver microsomal metabolism of a specific carcinostatic urea compound. The study reveals that the metabolism involves cytochrome P-450-dependent monohydroxylation at various positions on the cyclohexyl ring and the formation of an alpha-hydroxy metabolite. The paper also reports on the increased hydroxylation rate in microsomes from rats and mice pretreated with phenobarbital, indicating the inducibility of the metabolic process .
Mechanistic Studies in the Chemistry of Urea
The paper discusses the reaction of urea and 1,3-dimethylurea with cyclohexane-1,2-dione in an acid medium, leading to the formation of compounds with ten-membered rings. It also examines the reaction of imidazolidin-2-one with various α-diketones, noting that while some reactions do not yield isolable products, others result in the formation of compounds with ten-membered rings. This research contributes to the understanding of the chemistry of urea and its derivatives .
Structures of Cyclohexyl-1 [(Cycloalkylamino-4 Pyridyl-3)sulfonyl]-3 Urea
The study provides structural analysis of two cyclohexyl-1 [(cycloalkylamino-4 pyridyl-3)sulfonyl]-3 urea compounds. It describes the disorder observed in the cycloalkyl groups and the intramolecular hydrogen bonding present in the molecules. The research also discusses the potential of these compounds as inhibitors of the Na+/K+/2Cl- co-transporter, highlighting their pharmacokinetic properties and potential as long-acting inhibitors .
Flexible 1-[(2-Aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as Novel Acetylcholinesterase Inhibitors
This paper reports on the synthesis and biochemical evaluation of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as acetylcholinesterase inhibitors. The study aims to optimize the spacer length between the basic nitrogen and the ar(o)yl(thio)-urea unit for better inhibitory activity. The findings suggest that a non-aromatic cyclohexyl group can be as effective as an aromatic benzyl group, indicating that aromaticity is not a prerequisite for activity .
科学的研究の応用
Environmental and Health Monitoring
- Exposure Assessment : Studies on cyclohexane derivatives, such as DINCH (diisononyl cyclohexane-1,2-dicarboxylate), have been conducted to assess environmental exposure and potential health impacts. For instance, Silva et al. (2013) measured the urinary concentrations of oxidative metabolites of DINCH in U.S. adults, suggesting these metabolites can be used as biomarkers for exposure assessment even at environmental exposure levels (Silva et al., 2013).
Biochemical and Pharmacological Research
- Metabolism and Excretion Studies : Research on the metabolism and excretion of cyclohexane derivatives has provided insights into their biochemical behavior and potential health effects. For example, research has been conducted on the absorption, metabolism, and excretion of MK-0524, a prostaglandin D2 receptor antagonist, highlighting the pathways and metabolites involved in human subjects (Karanam et al., 2007).
Toxicology and Safety Assessment
- Biomonitoring and Health Risks : Studies on the urinary excretion of metabolites related to cyclohexane exposure in specific populations, such as infants in special care units, highlight the importance of monitoring potential health risks associated with exposure to cyclohexane derivatives (Mills & Walker, 1990).
Diagnostic and Therapeutic Applications
- Renal Cell Carcinoma Biomarkers : Research into volatile organic compounds (VOCs) in urine has identified potential biomarkers for diseases such as renal cell carcinoma. This demonstrates the diagnostic applications of metabolite analysis, which could be related to the broader field of cyclohexane derivative research (Wang et al., 2016).
作用機序
Indazole and imidazole are both heterocyclic aromatic organic compounds. They are part of many biologically active compounds and drugs .
Targets of Action
Indazole and imidazole derivatives have been found to interact with a variety of targets, including cyclin-dependent kinases (CDKs) and cell volume-regulated human kinases . These targets play a crucial role in cell cycle regulation and volume regulation, respectively.
Mode of Action
The interaction of these compounds with their targets often results in the inhibition, regulation, or modulation of the target’s activity . This can lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets CDKs, it could affect the cell cycle pathway, leading to changes in cell proliferation .
Pharmacokinetics
The ADME properties of these compounds can vary widely depending on their specific chemical structure. Many of these compounds are known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.
Result of Action
The molecular and cellular effects of these compounds can also vary depending on their specific targets and mode of action. For example, compounds that inhibit CDKs could potentially slow down cell proliferation, which could be beneficial in the treatment of diseases like cancer .
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. If it shows promise in areas such as medicine, materials science, or another field, future research could involve further studying its properties, optimizing its synthesis, or investigating its mechanism of action .
特性
IUPAC Name |
1-cyclohexyl-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-20-15-10-6-5-9-13(15)14(19-20)11-17-16(21)18-12-7-3-2-4-8-12/h12H,2-11H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEICCUIDUUGWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2527298.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile](/img/structure/B2527300.png)



![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)
![N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2527308.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2527309.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)
![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)


![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)
